Molecular Architecture: 2-Cyclopropylimidazole-Ethyl Moiety Confers Unique Physicochemical Properties Compared to N-Cyclopropylthiophene-2-sulfonamide
The target compound incorporates a 2-cyclopropylimidazole group linked via a two-carbon ethyl spacer to the sulfonamide nitrogen. This architecture increases molecular complexity (heavy atom count = 19, rotatable bonds = 6, topological polar surface area = 101 Ų) relative to the simpler comparator N-cyclopropylthiophene-2-sulfonamide (CAS 618392-62-4, heavy atom count = 12, rotatable bonds = 2, TPSA ≈ 57 Ų) [1][2]. The additional hydrogen-bond acceptor capacity (5 vs. 2-3 acceptors) and the basic imidazole nitrogen (pKa ~7) provide additional vectors for target engagement and salt-bridge formation that are absent in the simpler comparator [3].
| Evidence Dimension | Molecular complexity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Heavy atom count = 19, Rotatable bonds = 6, H-bond acceptors = 5, TPSA = 101 Ų (PubChem computed properties) |
| Comparator Or Baseline | N-cyclopropylthiophene-2-sulfonamide: Heavy atom count = 12, Rotatable bonds = 2, H-bond acceptors = 2-3, TPSA ≈ 57 Ų |
| Quantified Difference | +58% heavy atom count; +200% rotatable bonds; TPSA increased by ~77% |
| Conditions | Computed physicochemical properties (PubChem 2025 release; XLogP3, Cactvs descriptors) |
Why This Matters
Higher molecular complexity and additional hydrogen-bonding functionality increase the likelihood of selective protein-ligand interactions, making this compound a more advanced starting point for lead optimization than simpler thiophene sulfonamide fragments.
- [1] PubChem Compound Summary for CID 91629003. Computed Properties section. National Center for Biotechnology Information (2025). View Source
- [2] N-cyclopropylthiophene-2-sulfonamide – Chemenu Product Page with molecular formula and computed properties. View Source
- [3] PubChem Compound Summary for CID 91629003. Hydrogen Bond Donor/Acceptor Count and TPSA values. National Center for Biotechnology Information (2025). View Source
